molecular formula C21H20FNO4 B14088173 Vidofludimus ethyl ester

Vidofludimus ethyl ester

Cat. No.: B14088173
M. Wt: 369.4 g/mol
InChI Key: LAWDZLPLHRRPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vidofludimus ethyl ester (Vidofludimus) is a novel, orally available inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, Vidofludimus reduces pyrimidine pools, thereby modulating immune cell proliferation and exhibiting antiviral activity . Its chemical structure (C₂₀H₁₈FNO₄; molecular weight 355.36) is distinct from first-generation DHODH inhibitors such as leflunomide and teriflunomide, which share structural similarities and broader off-target effects . Vidofludimus has demonstrated efficacy in preclinical and clinical studies for immune-mediated diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and viral infections (e.g., influenza) .

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate

InChI

InChI=1S/C21H20FNO4/c1-26-15-6-3-5-13(11-15)14-9-10-19(18(22)12-14)23-20(24)16-7-4-8-17(16)21(25)27-2/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,23,24)

InChI Key

LAWDZLPLHRRPSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Vidofludimus ethyl ester can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction scheme is as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid (Vidofludimus) reacts with ethanol to form this compound and water.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Vidofludimus ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar DHODH Inhibitors

Structural and Mechanistic Differences

  • Its selectivity for DHODH minimizes off-target interactions, contributing to a superior safety profile .
  • Leflunomide/Teriflunomide: Structurally related first-generation inhibitors with additional immunomodulatory effects mediated by non-DHODH targets (e.g., tyrosine kinases). These off-target actions are linked to adverse effects such as hepatotoxicity and teratogenicity .

Efficacy and Selectivity

Parameter Vidofludimus Leflunomide Teriflunomide
DHODH IC₅₀ 38 nM (highly selective) 179 nM (less selective) 179 nM (similar to leflunomide)
Antiviral Activity EC₅₀ = 2.1 μM (H5N1, H1N1, IBV) No significant antiviral activity No significant antiviral activity
Immunomodulation Selective inhibition of activated T/B cells Broad immunosuppression Broad immunosuppression

Vidofludimus exhibits potent antiviral activity against influenza strains (EC₅₀ ~2.1 μM) and selective immunomodulation, unlike leflunomide/teriflunomide, which lack antiviral effects .

Pharmacokinetics and Drug Interactions

  • Teriflunomide: Requires prolonged elimination protocols (e.g., cholestyramine washout) due to its extended half-life, complicating clinical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.